Home > Products > Screening Compounds P130264 > BAD (103-127) (human)
BAD (103-127) (human) -

BAD (103-127) (human)

Catalog Number: EVT-14040826
CAS Number:
Molecular Formula: C137H212N42O39S
Molecular Weight: 3103.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BAD (103-127) (human) is a synthetic peptide derived from the BH3 domain of the Bcl-2-associated death promoter protein, BAD. This 25-mer peptide plays a critical role in apoptosis by antagonizing the anti-apoptotic effects of Bcl-xL, a member of the Bcl-2 family of proteins. The peptide's ability to inhibit Bcl-xL makes it a significant compound in cancer research, as it promotes cell death in cancerous cells that often evade apoptosis due to the protective functions of Bcl-xL.

Source

BAD (103-127) is synthesized from human BAD protein, specifically derived from its BH3 domain. It is commercially available from various suppliers, including TargetMol and Eurogentec, with specifications indicating high purity levels (typically above 98%) and specific molecular weights ranging from approximately 3163.52 to 3461.8 g/mol depending on the formulation.

Classification

BAD (103-127) can be classified as:

  • Type: Peptide
  • Category: Apoptosis regulator
  • Molecular Formula: C158H222N42O45S or C139H216N42O41S (depending on the specific formulation)
  • Molecular Weight: Approximately 3461.8 g/mol for the FAM-labeled version and around 3163.52 g/mol for the acetate form.
Synthesis Analysis

Methods

The synthesis of BAD (103-127) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. This technique allows for precise control over the sequence of amino acids and facilitates the incorporation of modifications such as fluorescent labels or other functional groups.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin-bound amino acid.
    • Each subsequent amino acid is added through coupling reactions, which are facilitated by activating agents.
    • After the desired sequence is assembled, cleavage from the resin and deprotection steps yield the final peptide product.
  2. Purification:
    • The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the required purity levels.
Molecular Structure Analysis

Structure

The molecular structure of BAD (103-127) features a sequence rich in hydrophobic and polar residues that contribute to its functionality in binding to Bcl-xL. The specific arrangement of amino acids allows for effective interaction with target proteins involved in apoptosis regulation.

Data

  • Amino Acid Sequence: The sequence is typically represented using one-letter or three-letter codes, detailing the specific order of amino acids that constitute the peptide.
  • Crystallography: Structural studies may utilize techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate detailed conformational information.
Chemical Reactions Analysis

Reactions

BAD (103-127) primarily engages in biochemical interactions rather than traditional chemical reactions. Its main reaction involves binding to Bcl-xL, thereby inhibiting its function and promoting apoptosis in cells that express this anti-apoptotic protein.

Technical Details

  1. Binding Affinity: Studies may measure the binding affinity between BAD (103-127) and Bcl-xL using techniques such as surface plasmon resonance or fluorescence resonance energy transfer.
  2. Functional Assays: Cell-based assays are often employed to assess the impact of BAD (103-127) on cell viability and apoptosis induction.
Mechanism of Action

Process

The mechanism by which BAD (103-127) induces apoptosis involves:

  1. Inhibition of Bcl-xL: By binding to Bcl-xL, BAD (103-127) disrupts its protective role, leading to mitochondrial outer membrane permeabilization.
  2. Caspase Activation: This process triggers a cascade of events culminating in caspase activation and subsequent cell death.

Data

Research indicates that peptides like BAD (103-127) can significantly enhance apoptotic signaling pathways, particularly in cancer cells resistant to conventional therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: The stability of BAD (103-127) can vary based on formulation; storage conditions typically recommend keeping it dry at -20°C for long-term storage.

Relevant Data or Analyses

The purity and identity of BAD (103-127) can be confirmed through analytical techniques such as mass spectrometry and HPLC.

Applications

BAD (103-127) has several scientific applications:

  1. Cancer Research: It serves as a tool for studying apoptotic pathways and developing therapies targeting cancer cells with dysregulated Bcl-xL expression.
  2. Drug Development: As an antagonist of anti-apoptotic proteins, it aids in screening potential drug candidates aimed at enhancing apoptosis in tumors.
  3. Biochemical Studies: The peptide is used in various assays to investigate protein-protein interactions within apoptotic signaling pathways.
Molecular Mechanisms of BAD (103-127) in Apoptosis Regulation

Role of BCL2-Antagonist Activity in Intrinsic Apoptotic Pathways

BAD (103-127) functions as a direct biochemical antagonist of anti-apoptotic BCL-2 proteins. In the intrinsic apoptotic pathway, cellular stresses (e.g., growth factor withdrawal, DNA damage) trigger post-translational modifications of full-length BAD, notably dephosphorylation. This activates BAD, enabling its translocation to the mitochondrial outer membrane (MOM). The peptide fragment BAD (103-127) mimics this active state. It binds to the hydrophobic groove of anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W with high affinity, displacing sequestered pro-apoptotic effectors like BIM or tBID [2] [5] [7]. This displacement liberates Bax and Bak, enabling their oligomerization and subsequent MOM permeabilization (MOMP), the commitment step in intrinsic apoptosis [4] [9]. Notably, BAD (103-127) does not directly activate Bax/Bak but acts indirectly through neutralizing their suppressors [6] [7].

Interaction Dynamics with Anti-Apoptotic BCL-2 Family Proteins

BAD (103-127) exhibits selective binding preferences dictated by specific structural complementarity:

Table 1: Binding Affinity Profile of BAD (103-127)

Anti-Apoptotic ProteinRelative Binding AffinityFunctional Consequence
BCL-XLHigh (Kd ~10-100 nM)Strong inhibition, releases pro-apoptotic partners
BCL-2HighInhibition prevents sequestration of pro-death proteins
BCL-WModerateContributes to partial neutralization
MCL-1NegligibleNo functional interaction; explains resistance mechanisms
A1NegligibleNo functional interaction

This selectivity arises from the specific architecture of the BH3-binding groove in each anti-apoptotic protein. BAD (103-127) binds BCL-XL and BCL-2 with high affinity due to optimal hydrophobic and electrostatic complementarity, particularly involving its conserved Leu and Asp residues fitting into defined pockets (P2-P4) within the groove [5] [6]. Its inability to engage MCL-1 or A1 stems from structural differences in these grooves, such as charged residue placements incompatible with BAD's BH3 helix [2] [7]. Consequently, cells reliant on MCL-1 for survival are resistant to BAD-induced apoptosis unless MCL-1 is co-targeted.

Structural Determinants of BH3 Domain-Mediated Pro-Apoptotic Signaling

The pro-apoptotic activity of BAD (103-127) is entirely dependent on its BH3 domain, an amphipathic α-helix. Key structural features include:

  • Conserved Hydrophobic Residues: Leu-122, Ile-125, and Tyr-126 (corresponding to positions h1, h2, h3 in the canonical BH3 motif) are critical for inserting into the hydrophobic pockets (P2-P4) within the binding groove of BCL-XL/BCL-2 [5] [7]. Mutation of Leu-122 (e.g., to Glu) drastically reduces binding affinity and pro-apoptotic function.
  • Aspartic Acid (Asp-119): This conserved, charged residue forms a critical salt bridge with a conserved Arg residue within the anti-apoptotic protein's BH1 domain (e.g., Arg-100 in BCL-XL). This electrostatic interaction is essential for high-affinity binding and specificity [6] [7]. Mutation (e.g., D119A) abolishes activity.
  • Overall Helical Conformation: Maintenance of the α-helical structure is mandatory. Agents or mutations disrupting helix formation (e.g., proline substitutions) inactivate the peptide. The helix positions the hydrophobic and charged residues correctly for optimal groove engagement [5].

Table 2: Critical Residues in BAD (103-127) BH3 Domain and Their Role

Residue (Position)Structural RoleFunctional Consequence of Mutation
Leu-122 (h1)Binds hydrophobic P2 pocket of BCL-XL/2Severely reduced binding affinity; loss of pro-apoptotic activity
Asp-119Forms salt bridge with Arg in BH1 domainAbolishes binding; complete loss of function
Ile-125 (h2)Binds hydrophobic P3 pocketReduced binding affinity; impaired activity
Tyr-126 (h3)Binds hydrophobic P4 pocketReduced binding affinity; impaired activity
Arg-115, Arg-116Stabilize helix via intra-helical H-bondsPotential destabilization of helix; reduced potency

Mechanistic Insights into Mitochondrial Permeabilization and Cytochrome c Release

The primary consequence of BAD (103-127) binding to BCL-2, BCL-XL, and BCL-W is the initiation of Mitochondrial Outer Membrane Permeabilization (MOMP), leading to cytochrome c release:

  • Displacement of Pre-bound Pro-apoptotic Activators: Anti-apoptotic proteins sequester pro-apoptotic BH3-only proteins like BIM or activated tBID, preventing them from activating Bax/Bak. BAD (103-127) competitively displaces these activators by occupying the anti-apoptotic groove [6] [7]. Liberated BIM/tBID can then directly interact with and activate Bax/Bak.
  • Direct Disinhibition of Bax/Bak: Some models propose that anti-apoptotics like BCL-XL may also bind and restrain inactive Bax/Bak monomers. BAD (103-127) binding to BCL-XL releases Bax/Bak, enabling their activation and oligomerization [6].
  • Bax/Bak Oligomerization and Pore Formation: Released and activated Bax/Bak undergo conformational changes, insert into the MOM, and oligomerize to form large pores [9] [10]. This permeabilizes the MOM.
  • Cytochrome c Release: The pores allow the efflux of intermembrane space proteins, most critically cytochrome c, into the cytosol [1] [9]. Cytosolic cytochrome c binds Apaf-1 and procaspase-9 to form the apoptosome, activating caspase-9, which then triggers the caspase cascade (e.g., caspase-3 activation) leading to cellular demolition. BAD (103-127) itself does not form pores but is essential for initiating this cascade by neutralizing the guardians of mitochondrial integrity.

Properties

Product Name

BAD (103-127) (human)

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C137H212N42O39S

Molecular Weight

3103.5 g/mol

InChI

InChI=1S/C137H212N42O39S/c1-69(2)56-92(169-112(196)80(140)62-103(142)184)125(209)174-97(61-77-65-155-81-31-17-16-30-79(77)81)123(207)158-72(7)110(194)157-73(8)111(195)160-87(42-45-102(141)183)119(203)162-86(37-25-54-154-137(149)150)118(202)171-94(60-76-38-40-78(182)41-39-76)113(197)156-66-104(185)159-82(34-22-51-151-134(143)144)114(198)165-88(43-46-105(186)187)120(204)170-93(57-70(3)4)124(208)164-85(36-24-53-153-136(147)148)115(199)161-84(35-23-52-152-135(145)146)116(200)167-90(48-55-219-9)122(206)177-100(67-180)131(215)175-98(63-107(190)191)127(211)166-89(44-47-106(188)189)121(205)172-96(59-75-28-14-11-15-29-75)129(213)179-109(71(5)6)132(216)176-99(64-108(192)193)128(212)178-101(68-181)130(214)173-95(58-74-26-12-10-13-27-74)126(210)163-83(32-18-20-49-138)117(201)168-91(133(217)218)33-19-21-50-139/h10-17,26-31,38-41,65,69-73,80,82-101,109,155,180-182H,18-25,32-37,42-64,66-68,138-140H2,1-9H3,(H2,141,183)(H2,142,184)(H,156,197)(H,157,194)(H,158,207)(H,159,185)(H,160,195)(H,161,199)(H,162,203)(H,163,210)(H,164,208)(H,165,198)(H,166,211)(H,167,200)(H,168,201)(H,169,196)(H,170,204)(H,171,202)(H,172,205)(H,173,214)(H,174,209)(H,175,215)(H,176,216)(H,177,206)(H,178,212)(H,179,213)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,217,218)(H4,143,144,151)(H4,145,146,152)(H4,147,148,153)(H4,149,150,154)/t72-,73-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-/m0/s1

InChI Key

NLSLFOGIVJOKDC-ZOKDAYPZSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.